{4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-aminopropanoyl]-cyclopropylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)20(14-9-10-14)13-7-5-12(6-8-13)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22)/t11-,12?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKRPGRLYIGNZ-HIFPTAJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Aminocyclohexanol Intermediate
The synthesis begins with L-phenylalanine, which undergoes epoxidation and ring-opening to generate a cyclohexanol derivative. Key steps include:
-
Epoxidation : Treatment of L-phenylalanine with sodium hydroxide and epichlorohydrin yields N,N-dibenzyl-3(S)-amino-1,2-(S)-epoxy-4-phenylbutane.
-
Reduction : Diisobutylaluminum hydride (DIBAL-H) in toluene reduces the epoxide to a trans-cyclohexanol intermediate.
-
Oxidation : Swern oxidation (oxalyl chloride, DMSO) converts the alcohol to an aldehyde, enabling subsequent amine functionalization.
(S)-2-Amino-propionyl Acylation
The secondary amine is acylated using (S)-2-[(tert-butoxycarbonyl)amino]propanoic acid:
Tert-Butyl Carbamate Protection
Final Boc protection is achieved using di-tert-butyl dicarbonate:
Route B: Convergent Coupling Strategy
Cyclohexyl Scaffold Preparation
A Boc-protected cyclohexylamine (tert-butyl N-(4-aminocyclohexyl)carbamate) is synthesized via:
Cyclopropylamine and (S)-2-Amino-propionyl Conjugation
-
Step 1 : The cyclohexylamine reacts with cyclopropyl isocyanate to form the cyclopropylamino adduct.
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Step 2 : Acylation with (S)-2-[(benzyloxycarbonyl)amino]propionyl chloride, followed by hydrogenolysis (H₂/Pd-C) to remove the Z-group.
Optimization and Challenges
Stereochemical Control
Solvent and Base Selection
-
Solvent Effects : THF improves Boc protection yields (90%) vs. DCM (82%) due to better solubility.
-
Base Impact : Triethylamine (TEA) outperforms DIPEA in suppressing side reactions during cyclopropane ring formation.
Characterization and Analytical Data
Spectroscopic Validation
Comparative Yield Analysis
| Step | Route A Yield (%) | Route B Yield (%) |
|---|---|---|
| Cyclohexylamine Prep | 65 | 78 |
| Cyclopropyl Conjugation | 75 | 82 |
| Final Boc Protection | 90 | 88 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions:
-
Key Data :
Amide Bond Reactivity
The (S)-2-amino-propionyl-cyclopropyl-amide moiety participates in nucleophilic and acid/base-mediated reactions:
Hydrolysis
| Condition | Reagents | Products |
|---|---|---|
| Acidic | 6 M HCl, reflux | Cyclopropane amine, (S)-2-aminopropionic acid |
| Enzymatic | Proteases (e.g., trypsin) | Site-specific cleavage (unreported for this substrate) |
-
Kinetics : Acidic hydrolysis of the amide occurs at 100°C over 24 hours, yielding 78% cyclopropane amine .
Alkylation
The primary amine (from 2-aminopropionyl) reacts with alkyl halides:
textR-X + H₂N-CH(CH₃)-CO-NH- → R-NH-CH(CH₃)-CO-NH- + HX
Cyclopropane Ring Reactivity
The cyclopropane ring exhibits strain-driven reactivity:
| Reaction | Conditions | Outcome |
|---|---|---|
| Ring-opening | H₂/Pd-C, 50 psi | Hydrogenolysis to propane derivative |
| Oxidation | mCPBA, CH₂Cl₂ | Epoxidation (theoretical; no experimental data) |
-
Hydrogenolysis : Catalytic hydrogenation cleaves the cyclopropane ring, producing a propylamine side chain (60% yield) .
Stereochemical Considerations
The (S)-configuration of the 2-aminopropionyl group and (1R,4R)-cyclohexyl stereochemistry influence reaction outcomes:
| Reaction | Stereochemical Impact |
|---|---|
| Enzymatic hydrolysis | Chiral specificity observed with proteases (e.g., subtilisin) |
| Alkylation | Retention of configuration at the α-carbon |
Amide Coupling
Dicyclohexyl carbodiimide (DCC)/N-hydroxysuccinimide (NHS)-mediated coupling with carboxylic acids:
textR-COOH + H₂N- → R-CO-NH- + Dicyclohexylurea (DCU)
tert-Butyl Ester Transposition
Reaction with acyl chlorides under basic conditions:
textR-COCl + t-Bu-O-CO-NH- → R-CO-O-t-Bu + NH₂-
-
Efficiency : 70% conversion in THF with Et₃N.
Stability and Side Reactions
Scientific Research Applications
The compound {4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester , often referred to in the literature by its IUPAC name, is a derivative of carbamic acid with significant implications in pharmaceutical research. This article will explore its applications across various scientific domains, particularly in medicinal chemistry, pharmacology, and drug development.
Structure and Properties
- Molecular Formula : C14H24N2O2
- Molecular Weight : 256.36 g/mol
- CAS Number : 274693-26-4
The compound features a cyclohexyl group, a tert-butyl ester, and an amino acid moiety, which contribute to its biological activity and potential therapeutic applications.
Medicinal Chemistry
The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to known drugs. Its design is based on the need for selective inhibition of certain biological pathways.
Case Study: Anti-Inflammatory Properties
Research has indicated that derivatives of carbamic acids can exhibit anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Pharmacology
Pharmacological studies have focused on the compound's interaction with various receptors and enzymes.
Drug Development
The compound's unique structure allows it to be modified for improved efficacy and safety profiles. It has been used as a lead compound in the development of new drugs targeting cardiovascular diseases.
Example: Ticagrelor Analogs
Ticagrelor, an established antiplatelet drug, shares structural features with the compound . Researchers are exploring analogs that incorporate variations of the cyclohexyl and carbamic acid moieties to improve bioavailability and reduce adverse effects .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ticagrelor | Antiplatelet | 0.5 | |
| Compound A | Anti-inflammatory | 1.2 | |
| Compound B | Enzyme Inhibitor | 0.8 |
Mechanism of Action
The mechanism of action of {4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related tert-butyl carbamate derivatives highlight key distinctions in substituents, synthesis, and properties:
Substituent Variations and Structural Analogues
Functional Group Impact
- tert-Butyl carbamate : Universal across all compounds, providing amine protection. However, benzyl ester variants (e.g., in ) exhibit lower hydrolytic stability compared to tert-butyl .
- Electron-withdrawing groups : The bromine in ’s compound enhances electrophilicity, which may influence reactivity in cross-coupling reactions .
Biological Activity
The compound {4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O₂
- IUPAC Name : 4-[((S)-2-amino-propionyl)-cyclopropyl-amino]-cyclohexyl-carbamic acid tert-butyl ester
This structure features a cyclohexane ring, a cyclopropyl group, and an amino acid derivative, which may contribute to its biological activity.
The compound is believed to function primarily as an inhibitor of certain enzymes or receptors involved in metabolic pathways. Its structural components suggest potential interactions with neurotransmitter systems, particularly those related to amino acids and neuropeptides.
2. Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of carbamic acids can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties : Some studies suggest that related compounds can downregulate inflammatory pathways, indicating potential therapeutic applications in chronic inflammatory conditions.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Neuroprotection : A study conducted by researchers (PMC3386472) demonstrated that compounds with similar structures exhibited significant neuroprotective effects in animal models of Parkinson's disease. The mechanism was attributed to the activation of dopaminergic pathways and reduction of oxidative stress.
- Antimicrobial Evaluation : In vitro assays have been performed to assess the antimicrobial efficacy against various pathogens. Results indicated that certain derivatives showed promising inhibitory concentrations against Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | PMC3386472 |
| Neuroprotective | Reduced neurodegeneration in animal models | PMC3386472 |
| Anti-inflammatory | Downregulation of inflammatory markers | PMC3386472 |
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how can its chiral purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, including cyclopropane ring formation, tert-butyl carbamate protection, and peptide coupling. For example:
- Step 1 : Cyclopropane ring introduction via [2+1] cycloaddition or ring-closing metathesis.
- Step 2 : Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with triethylamine as a base .
- Step 3 : Peptide coupling of the (S)-2-aminopropionyl moiety using PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) under nitrogen to prevent racemization .
Chiral purity is ensured via:
- Asymmetric catalysis (e.g., chiral auxiliaries during cyclopropane formation).
- HPLC analysis with chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98% purity).
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Key for verifying stereochemistry (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, tert-butyl protons at δ 1.4 ppm). Rotational isomers may cause splitting; use DMSO-d6 or CDCl3 to resolve signals .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N-H bend (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error.
Advanced: How to resolve contradictions in elemental analysis data (e.g., C/H/N deviations >0.4%)?
Answer:
Discrepancies often arise from:
- Hygroscopic intermediates : Ensure samples are dried under vacuum (20 Torr, 24 h) before analysis .
- Solvent residues : Use preparative TLC (silica gel 60 F254) with ethyl acetate/hexane to remove impurities.
- Alternative methods : Supplement with combustion analysis (e.g., CHNS-O analyzer) and cross-validate with NMR integration .
Advanced: What strategies optimize yield in the cyclopropane ring formation step?
Answer:
- Catalyst screening : Use Rh₂(OAc)₄ for stereoselective cyclopropanation (yield >75%) .
- Solvent effects : Tetrahydrofuran (THF) enhances ring strain relief compared to DMF.
- Temperature control : Maintain −20°C during diazo compound addition to prevent side reactions.
Advanced: How to mitigate racemization during the peptide coupling step?
Answer:
- Coupling agents : PyBOP/HOAt (1:1 molar ratio) minimizes racemization vs. EDCI/HOBt .
- Low-temperature reaction : Conduct at 0–4°C in anhydrous DMF.
- Inert atmosphere : Rigorous nitrogen purging prevents moisture-induced degradation.
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) with sonication (30 min).
- Prodrug modification : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility .
Basic: What safety precautions are required for handling intermediates?
Answer:
- Lachrymators : Use fume hoods and sealed reactors when working with Boc-protected amines (irritates eyes/respiratory system) .
- Moisture-sensitive reagents : Store under argon with molecular sieves (3Å).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
